molecular formula C15H10Cl2N4OS B11666375 N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666375
M. Wt: 365.2 g/mol
InChI Key: JFFKCOSVYNLAKK-QGMBQPNBSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and chlorothiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(5-chlorothiophen-2-yl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a chlorophenyl group and a chlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10Cl2N4OS

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10Cl2N4OS/c16-10-4-2-1-3-9(10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+

InChI Key

JFFKCOSVYNLAKK-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl

Origin of Product

United States

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